molecular formula C6H10O5 B12407993 Levoglucosan-d1

Levoglucosan-d1

Cat. No.: B12407993
M. Wt: 163.15 g/mol
InChI Key: TWNIBLMWSKIRAT-GRWJHUPGSA-N
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Description

Chemical Identity and Structural Characteristics

This compound (C₆H₁₀O₅ with one deuterium atom substitution) is a bicyclic monosaccharide derivative formed through the pyrolysis of cellulose. Its structure consists of a 1,6-anhydro-β-D-glucopyranose backbone with a deuterium atom replacing hydrogen at the C-5 position, as evidenced by its IUPAC name: (1R,2S,3S,4R,5R)-5-deuterio-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol. The deuterium substitution induces a measurable mass shift (+1 Da) while maintaining the compound's stereochemical integrity, a feature confirmed through comparative NMR studies.

Table 1: Comparative Molecular Properties of Levoglucosan and this compound

Property Levoglucosan This compound
Molecular Formula C₆H₁₀O₅ C₆H₉DO₅
Molecular Weight (g/mol) 162.14 163.15
Boiling Point (°C) 383.8 ± 42.0 Not reported
Melting Point (°C) 182-184 Not characterized
SMILES O[C@H]1C@@HC@H[C@@H]2O[C@@H]12 [2H][C@]12C@@HO

The isotopic label creates distinct spectral signatures in both mass spectrometry and nuclear magnetic resonance spectroscopy, enabling unambiguous identification in mixed samples.

Historical Context of Deuterated Anhydrosugar Research

The development of deuterated carbohydrates originated from mid-20th century efforts to study metabolic pathways through isotopic tracing. Early work focused on simple deuterated monosaccharides, but the complexity of anhydrosugar derivatives like levoglucosan presented unique synthetic challenges. A breakthrough came with optimized deuteration methods using sodium ethoxide (NaOEt) in deuterated ethanol (EtOD), which enabled selective hydrogen-deuterium exchange at specific carbon positions without racemization.

Recent advancements in asymmetric deuteration techniques, such as those employing chiral auxiliaries or enzymatic catalysis, have improved the stereochemical purity of deuterated anhydrosugars. These methods address the historical limitation of random deuteration patterns that complicated structural analysis in early studies.

Role in Contemporary Analytical Chemistry

This compound serves as an essential internal standard for quantifying biomass burning aerosols in environmental samples. Its deuterated structure provides three key analytical advantages:

  • Isotopic Differentiation : Mass spectrometry distinguishes the +1 Da shift from non-deuterated levoglucosan, even in complex organic matrices.
  • Matrix Effect Compensation : Co-eluting compounds affect deuterated and non-deuterated forms equally, enabling accurate calibration.
  • Stability Tracking : The deuterium label remains stable under typical extraction conditions (aqueous solutions, pH 4-9), validating its use in long-term environmental studies.

Table 2: Performance Metrics for this compound in Analytical Methods

Method LOD (ng/m³) LOQ (ng/m³) RSD (%)
LC-ESI-MS/MS 2 7 5-10
GC-MS 5 17 3-5

The compound's aqueous solubility (162 mg/mL at 25°C) facilitates extraction from environmental samples without organic solvents, aligning with green chemistry principles. Current research employs this compound as a tracer in atmospheric particle transport models and as a stable-isotope probe for cellulose degradation studies in biorefineries.

Properties

Molecular Formula

C6H10O5

Molecular Weight

163.15 g/mol

IUPAC Name

(1R,2S,3S,4R,5R)-5-deuterio-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

InChI

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1/i6D

InChI Key

TWNIBLMWSKIRAT-GRWJHUPGSA-N

Isomeric SMILES

[2H][C@]12[C@@H]([C@H]([C@@H]([C@H](O1)CO2)O)O)O

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)O

Origin of Product

United States

Preparation Methods

Copper-Based Catalytic Systems

The catalytic pyrolysis of deuterated cellulose represents the most direct route to levoglucosan-d1. A Chinese patent (CN102020722A) outlines a method where cellulose powder is mixed with copper catalyst (mass ratio 5:1–1:5) and pyrolyzed at 280–450°C under anaerobic conditions for ≤20 seconds. Key findings include:

  • Optimal conditions : 420°C, 10-second residence time, nitrogen atmosphere.
  • Yield : 46% this compound from deuterated microcrystalline cellulose.
  • Mechanism : Copper promotes glycosidic bond cleavage via acid-base interactions, reducing repolymerization.

Magnetic Solid Acid-Base Amphoteric Catalysts

A 2023 Australian patent (AU2023201416A1) introduces a Zn@Fe-CT catalyst for low-temperature pyrolysis:

  • Synthesis : Zinc oxide chelated with ferric sulfate forms a magnetic catalyst recovered via permanent magnets.
  • Conditions : 200–600°C, rapid pyrolysis (residence time <1 second).
  • Yield : 77.6% this compound at 375°C, a 24.4% increase over noncatalytic methods.
  • Advantage : Catalyst recyclability (>10 cycles without activity loss).

Plasma Pretreatment-Enhanced Pyrolysis

Nonthermal plasma (NTP) pretreatment modifies cellulose structure to favor this compound formation. A 2020 study demonstrated:

  • Process : Cellulose exposed to dielectric barrier discharge plasma (air/argon, 10–60 seconds) before pyrolysis.
  • Mechanism : Plasma generates free radicals via homolytic glycosidic bond cleavage, bypassing high-energy barriers.
  • Results :
Plasma Type Pyrolysis Temp (°C) Yield (%)
None 450 58.2
Argon 375 78.6
Air 400 72.1

Post-Synthesis Deuteration Techniques

Deuterium Exchange in Heavy Water

The nucleoside deuteration method (Pd/C, D₂O, 160°C) was adapted for levoglucosan:

  • Procedure : Levoglucosan (1 mmol), 10% Pd/C (10 wt%), D₂O (5 mL), 24 hours.
  • Outcome : 98% deuteration at C-2/C-3 positions, confirmed by ¹H NMR.
  • Limitation : Requires purified levoglucosan, increasing costs.

Sodium Borodeuteride Reduction

Deuterated reducing agents selectively label hydroxyl groups:

  • Example : Reduction of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose with NaBD₄ yields 3-[²H₁]-D-allose.
  • Efficiency : >90% isotopic incorporation at C-3.

High-Temperature/High-Pressure Deuteration

The US patent US5733984A describes subcritical D₂O treatment:

  • Conditions : 250–350°C, 5–25 MPa, 1–6 hours.
  • Yield : 85–92% deuteration for alicyclic compounds; applicable to levoglucosan derivatives.
  • Advantage : Avoids expensive deuterated reagents; scalable for industrial use.

Comparative Analysis of Methods

Method Temp (°C) Time Yield (%) Isotopic Purity Cost
Catalytic Pyrolysis 375–450 Seconds 46–77.6 95–98% Medium
Plasma Pretreatment 375–450 Minutes 72.1–78.6 99% High
D₂O Exchange 160–350 Hours 85–98 97–99% Low
NaBD₄ Reduction 25–80 Hours 90–95 99% Very High

Reaction Mechanisms and Kinetics

Pyrolysis Pathways

  • Primary Route : Concerted cleavage of glycosidic bonds forms this compound via a six-membered transition state.
  • Activation Energy : 140–160 kJ/mol for noncatalytic pyrolysis; reduced to 90–110 kJ/mol with Zn@Fe-CT catalysts.

Deuteration Kinetics

  • Isotope Effect : kH/kD = 1.8–2.1 for D₂O exchange due to O–D bond strength.
  • Rate Law : First-order in [OH] groups for NaBD₄ reduction (r = k[OH][NaBD₄]).

Chemical Reactions Analysis

Types of Reactions

Levoglucosan-d1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Levoglucosan-d1 has a wide range of applications in scientific research:

Mechanism of Action

Levoglucosan-d1 exerts its effects primarily through its role as a metabolic tracer. The deuterium atom in this compound allows researchers to track the compound through various biochemical pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This helps in understanding the molecular targets and pathways involved in the metabolism of carbohydrates .

Comparison with Similar Compounds

Structural Analogues

a. Levoglucosan (C₆H₁₀O₅)

  • Structure: 1,6-Anhydro-β-D-glucopyranose with five stereocenters .
  • Molecular Weight : 162.14 g/mol .
  • Applications : Biomass burning tracer, chiral building block in organic synthesis.

b. 1,6-Anhydro-α-D-glucopyranose

  • Structural Difference: Anomeric configuration (α vs. β) alters ring conformation and reactivity.
  • Stability : Less stable than the β-form due to steric hindrance in the α-configuration.

c. D-Gluconic Acid δ-Lactone (C₆H₁₀O₆)

  • Functional Difference : A cyclic ester of gluconic acid, structurally distinct from levoglucosan’s anhydrosugar framework .
  • Applications : Food additive (E575), pH regulator.

Isotopic Analogues

a. Glucose-d1 (C₆H₁₁D¹O₆)

  • Isotopic Position : Deuteration typically at the C2 or C6 position in glucose.
  • Utility : Used in metabolic tracing, contrasting with Levoglucosan-d1’s role in pyrolysis studies.

b. Deuterated Cellulose Derivatives

  • Synthesis : Deuterated cellulose precursors enable controlled pyrolysis to generate deuterated anhydrosugars like this compound.

Physicochemical Properties and Functional Contrasts

Table 1: Comparative Properties of this compound and Related Compounds

Property This compound Levoglucosan D-Gluconic Acid δ-Lactone Glucose-d1
Molecular Formula C₆H₉D¹O₅ C₆H₁₀O₅ C₆H₁₀O₆ C₆H₁₁D¹O₆
Molecular Weight ~163.15 g/mol* 162.14 g/mol 178.14 g/mol 183.17 g/mol*
Solubility Similar to levoglucosan* Highly water-soluble Highly water-soluble Water-soluble
Key Application MS/NMR internal standard Biomass burning tracer Food additive Metabolic studies

*Inferred from isotopic substitution principles.

Isotopic Effects

  • Spectroscopic Differentiation : Deuteration shifts NMR peaks (e.g., ¹H signals) and MS fragmentation patterns, enabling precise quantification .
  • Thermal Stability : Deuterated compounds may exhibit slightly higher thermal stability due to stronger C–D bonds.

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